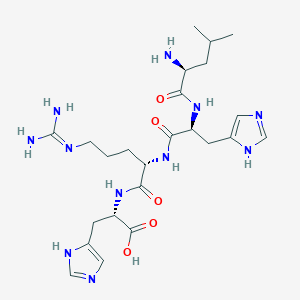
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is an organic compound that belongs to the class of naphthalenedicarboxylic acid derivatives. This compound is characterized by the presence of two ester groups attached to the naphthalene ring, with phenylmethoxy and phenylmethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with benzyl alcohol derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy and phenylmethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Naphthalenedicarboxylic acid, 4-(hydroxymethyl)-, 6-(hydroxymethyl) ester.
Substitution: 2,6-Naphthalenedicarboxylic acid derivatives with substituted phenyl groups.
科学的研究の応用
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polyesters and metal-organic frameworks.
作用機序
The mechanism of action of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes or receptors. The phenylmethoxy and phenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Naphthalenedicarboxylic acid: A precursor to the ester compound, used in the synthesis of polyesters.
4,4’-Biphenyldicarboxylic acid: Another aromatic dicarboxylic acid used in polymer synthesis.
4,4’-Stilbenedicarboxylic acid: Similar in structure and used in the production of high-performance materials.
Uniqueness
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenylmethoxy and phenylmethyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C26H19O5- |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
4-phenylmethoxy-6-phenylmethoxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H20O5/c27-25(28)22-13-20-11-12-21(26(29)31-17-19-9-5-2-6-10-19)14-23(20)24(15-22)30-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28)/p-1 |
InChIキー |
SXCDEJHPEOHQCE-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)[O-])C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


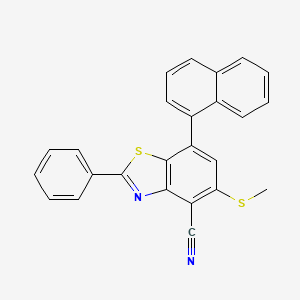
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
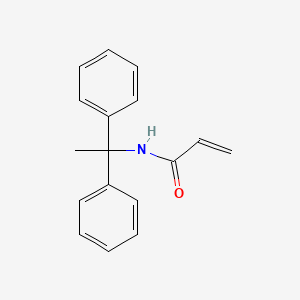
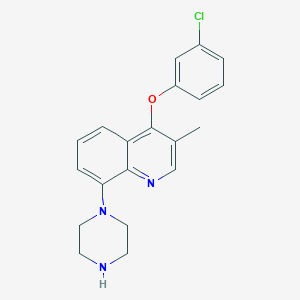
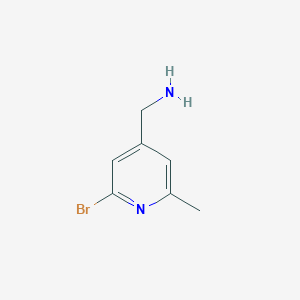
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)




![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
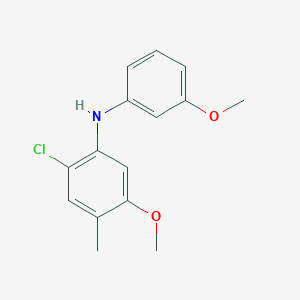
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
